4-Bromo-2-(4-fluorophenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine
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Overview
Description
4-Bromo-2-(4-fluorophenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine is a complex organic compound that belongs to the class of benzotriazole derivatives. This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to a benzotriazole core. Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(4-fluorophenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions usually include mild temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(4-fluorophenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-Bromo-2-(4-fluorophenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as drug development.
Industry: It is used in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 4-Bromo-2-(4-fluorophenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-fluorobiphenyl: This compound shares structural similarities with 4-Bromo-2-(4-fluorophenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine, including the presence of bromine and fluorine atoms.
4-bromo-2-fluorophenol: Another similar compound with bromine and fluorine atoms, used in various chemical syntheses.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzotriazole core, which imparts distinct chemical and biological properties. Its combination of bromine, fluorine, and methyl groups makes it a versatile compound for various applications.
Biological Activity
4-Bromo-2-(4-fluorophenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₁₃H₁₀BrFN₄, with a CAS number of 952948-67-3. The compound features a benzo[d][1,2,3]triazole core which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Although specific synthetic pathways for this compound are not extensively documented in the available literature, related compounds such as thiazole derivatives have been synthesized using similar methodologies involving nucleophilic substitutions and cyclization reactions .
Antimicrobial Activity
Research has shown that compounds containing the benzo[d][1,2,3]triazole moiety exhibit promising antimicrobial properties. In a study evaluating various derivatives, certain triazole compounds demonstrated significant antibacterial and antifungal activities comparable to standard antibiotics like norfloxacin and fluconazole .
Anticancer Activity
The anticancer potential of triazole derivatives has been widely studied. For instance, derivatives similar to this compound have shown effectiveness against various cancer cell lines. A notable study indicated that certain triazole derivatives had IC50 values lower than those of established chemotherapeutics such as 5-fluorouracil .
The biological activity of benzo[d][1,2,3]triazole compounds is often attributed to their ability to interact with specific biological targets. Molecular docking studies suggest that these compounds can effectively bind to proteins involved in cancer progression and microbial resistance mechanisms. For example, docking studies have indicated favorable interactions with the active sites of enzymes critical for cancer cell metabolism .
Case Study 1: Antimicrobial Efficacy
In a comparative study involving several synthesized triazole derivatives, it was found that some exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study utilized a turbidimetric method to assess the minimum inhibitory concentration (MIC), revealing that certain derivatives had MIC values comparable to traditional antibiotics .
Case Study 2: Anticancer Screening
A series of benzo[d][1,2,3]triazole derivatives were screened against MCF7 breast cancer cells using the Sulforhodamine B assay. The results indicated that the most active derivative had an IC50 value significantly lower than that of doxorubicin, suggesting a strong potential for further development as an anticancer agent .
Data Tables
Biological Activity | Compound | IC50 (µM) | Standard Drug | Standard IC50 (µM) |
---|---|---|---|---|
Antibacterial | Compound A | 15 | Norfloxacin | 20 |
Antifungal | Compound B | 10 | Fluconazole | 12 |
Anticancer | Compound C | 5 | Doxorubicin | 8 |
Properties
IUPAC Name |
4-bromo-2-(4-fluorophenyl)-6-methylbenzotriazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFN4/c1-7-6-10-13(11(14)12(7)16)18-19(17-10)9-4-2-8(15)3-5-9/h2-6H,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXPQAXWTYOBRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(N=C2C(=C1N)Br)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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